Product packaging for 7-Chlorothiazolo[5,4-d]pyrimidin-5-amine(Cat. No.:)

7-Chlorothiazolo[5,4-d]pyrimidin-5-amine

Cat. No.: B8785878
M. Wt: 186.62 g/mol
InChI Key: RNWOODQHRGRSKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chlorothiazolo[5,4-d]pyrimidin-5-amine (CAS 1211527-74-0) is a high-value chemical intermediate in medicinal chemistry and pharmaceutical research. This compound features a chlorothiazolopyrimidine core, which serves as a versatile building block for the synthesis of more complex molecules, particularly for investigating adenosine receptor (AR) antagonists . Researchers utilize this intermediate to develop novel thiazolo[5,4-d]pyrimidine derivatives that are evaluated as potent and selective ligands for human adenosine receptor subtypes (hA1, hA2A, hA2B, hA3) . These synthesized compounds are of significant interest for neurological and psychiatric disorders research; for instance, certain derivatives have demonstrated subnanomolar binding affinity for the hA2A AR and have shown promising antidepressant-like activity in preclinical models, with effects comparable to the reference drug amitriptyline . The synthetic utility of this compound is well-documented, as it can be efficiently produced via a single-step process from commercially available starting materials, making it a practical and accessible intermediate for constructing diverse chemical libraries . The reactive chloro and amine groups on its structure allow for further functionalization, enabling researchers to explore structure-activity relationships and optimize lead compounds for affinity and selectivity . This compound is supplied for research applications only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3ClN4S B8785878 7-Chlorothiazolo[5,4-d]pyrimidin-5-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H3ClN4S

Molecular Weight

186.62 g/mol

IUPAC Name

7-chloro-[1,3]thiazolo[5,4-d]pyrimidin-5-amine

InChI

InChI=1S/C5H3ClN4S/c6-3-2-4(11-1-8-2)10-5(7)9-3/h1H,(H2,7,9,10)

InChI Key

RNWOODQHRGRSKC-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(S1)N=C(N=C2Cl)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Thiazolo 5,4 D Pyrimidines

General Synthetic Routes to the Thiazolo[5,4-d]pyrimidine (B3050601) Core

The construction of the fundamental thiazolo[5,4-d]pyrimidine ring system can be achieved through various synthetic pathways, often starting from pre-formed pyrimidine (B1678525) or thiazole (B1198619) rings and inducing cyclization to form the fused bicyclic structure.

Cyclization Reactions from Substituted Pyrimidines

A prevalent strategy for synthesizing the thiazolo[5,4-d]pyrimidine core involves the use of substituted pyrimidine derivatives that bear reactive groups at adjacent positions, enabling the formation of the fused thiazole ring.

One of the classical methods for constructing the thiazolo[5,4-d]pyrimidine skeleton involves the cyclization of 4-amino-5-formamido-6-mercaptopyrimidines. In this approach, the mercapto group at the C6 position and the formamido group at the C5 position of the pyrimidine ring react intramolecularly, typically under heating or acidic/basic conditions, to form the fused thiazole ring. This condensation reaction closes the five-membered thiazole ring onto the pyrimidine core, yielding the bicyclic system. The specific substituents on the starting pyrimidine can be varied to produce a range of derivatives of the final heterocyclic compound.

A highly effective and direct route to chlorinated thiazolo[5,4-d]pyrimidines utilizes the commercially available starting material, 5-amino-4,6-dichloropyrimidine (B16409). nih.govresearchgate.net This method provides a single-step process for preparing 2-amino-7-chlorothiazolo[5,4-d]pyrimidines. nih.gov The reaction proceeds by treating 5-amino-4,6-dichloropyrimidine with various isothiocyanates. nih.govresearchgate.net This mild reaction is versatile, accommodating a range of functionalized isothiocyanates and generally results in good to excellent yields. nih.govresearchgate.net The process involves the amino group of the pyrimidine attacking the isothiocyanate, followed by an intramolecular cyclization where the newly formed thiourea moiety displaces one of the chlorine atoms to form the thiazole ring. researchgate.net

Starting AmineIsothiocyanateProductYield (%)
5-Amino-4,6-dichloropyrimidinePhenyl isothiocyanate7-Chloro-N-phenylthiazolo[5,4-d]pyrimidin-2-amine95
5-Amino-4,6-dichloropyrimidineEthyl isothiocyanate7-Chloro-N-ethylthiazolo[5,4-d]pyrimidin-2-amine85
5-Amino-4,6-dichloropyrimidineAllyl isothiocyanateN-allyl-7-chlorothiazolo[5,4-d]pyrimidin-2-amine92
5-Amino-4,6-dichloropyrimidineBenzoyl isothiocyanateN-(7-chlorothiazolo[5,4-d]pyrimidin-2-yl)benzamide88

This table presents data on the synthesis of various 2-substituted-amino-7-chlorothiazolo[5,4-d]pyrimidines from 5-amino-4,6-dichloropyrimidine, with yields as reported in scientific literature.

Heterocyclization of Thioacetamides

Another synthetic approach involves the heterocyclization of thioacetamide (B46855) derivatives. For instance, the synthesis of the related thiazolo[4,5-d]pyrimidine (B1250722) core can begin with 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides. mdpi.com These starting materials are prepared in a one-pot reaction from sulfur, 2-cyanoacetamide, and an appropriate isothiocyanate. mdpi.com The subsequent reaction of these thiazole-5-carboxamides with a reagent like trifluoroacetic anhydride leads to the formation of the pyrimidine ring, resulting in the fused thiazolo[4,5-d]pyrimidine core. mdpi.com This strategy builds the pyrimidine ring onto a pre-existing thiazole precursor.

Mannich Cyclization Approaches

While the Mannich reaction is a fundamental tool in organic synthesis for the aminoalkylation of acidic protons, its specific application as a primary cyclization method for the direct synthesis of the thiazolo[5,4-d]pyrimidine core is not extensively documented in readily available scientific literature. Synthetic routes for this heterocyclic system typically rely on the cyclization and condensation reactions previously described.

Specific Synthetic Strategies for 7-Chlorothiazolo[5,4-d]pyrimidin-5-amine and Related Chlorinated Intermediates

The synthesis of this compound and related chlorinated intermediates often involves multi-step sequences starting from thiazole or pyrimidine precursors.

One common pathway begins with the synthesis of a thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivative. nih.gov This intermediate can then be chlorinated using standard chlorinating agents. A mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is frequently used for this type of transformation. mdpi.com For example, heating a dihydroxy precursor with POCl₃, sometimes under microwave irradiation, effectively replaces the hydroxyl groups with chlorine atoms to yield a 5,7-dichloro bicyclic derivative. mdpi.comnih.gov

Once the 5,7-dichloro-thiazolo[5,4-d]pyrimidine intermediate is obtained, selective amination can be performed. By treating the dichloro derivative with an aqueous ammonia (B1221849) solution, one of the chlorine atoms can be displaced by an amino group. nih.gov This nucleophilic aromatic substitution reaction typically occurs preferentially at one position over the other, leading to the formation of a 7-amino-5-chloro substituted intermediate, which is a close analog of the target compound. nih.gov

A more direct route, as mentioned previously, involves the reaction of 5-amino-4,6-dichloropyrimidine with isothiocyanates, which directly yields 2-substituted-amino-7-chlorothiazolo[5,4-d]pyrimidines. nih.govresearchgate.net This method is particularly valuable for creating intermediates that are already chlorinated at the 7-position. nih.gov

PrecursorReagentsProduct
Thiazolo[5,4-d]pyrimidine-5,7-diolPOCl₃ / Microwave5,7-Dichlorothiazolo[5,4-d]pyrimidine (B76482)
5,7-Dichlorothiazolo[5,4-d]pyrimidineAqueous NH₃7-Amino-5-chlorothiazolo[5,4-d]pyrimidine
3-substituted-2-thioxo-thiazolo[4,5-d]pyrimidin-7(6H)-onePCl₅ / POCl₃7-Chloro-3-substituted-2-thioxo-thiazolo[4,5-d]pyrimidine

This table summarizes key transformations for producing chlorinated thiazolo[5,4-d]pyrimidine intermediates.

Single-Step Syntheses from 4,6-Dichloro-5-aminopyrimidine and Isothiocyanates

A direct and efficient single-step process has been developed for the preparation of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines. nih.gov This method utilizes the commercially available 4,6-dichloro-5-aminopyrimidine, which reacts with various isothiocyanates. nih.govresearchgate.net The reaction proceeds under mild conditions and demonstrates good to excellent yields, accommodating a variety of functionalized isothiocyanates. nih.govresearchgate.net This approach provides a straightforward route to 2-amino-7-chlorothiazolo[5,4-d]pyrimidine intermediates, which are valuable for further derivatization. nih.gov

Table 1: Examples of Single-Step Synthesis of 2-Amino-7-chlorothiazolo[5,4-d]pyrimidines

Isothiocyanate Reactant Resulting 2-Amino Substituent Reference

Preparation of 7-Amino-5-chlorothiazolo[5,4-d]pyrimidine Derivatives

A multi-step synthetic pathway can be employed to generate 7-amino-5-chlorothiazolo[5,4-d]pyrimidine derivatives. nih.gov This process begins with the synthesis of 5,7-dichlorothiazolo[5,4-d]pyrimidine precursors (see section 2.2.3). These dichloro intermediates are then subjected to a reaction with an aqueous ammonia solution (33%) to selectively substitute the chlorine atom at the 7-position, yielding the corresponding 7-amino-5-chloro substituted products. nih.gov For example, 2-Benzyl-5,7-dichlorothiazolo[5,4-d]pyrimidine was converted to 2-Benzyl-5-chlorothiazolo[5,4-d]pyrimidin-7-amine in a 65% yield. nih.gov

Synthesis of 5,7-Dichlorothiazolo[5,4-d]pyrimidine Precursors

The synthesis of 5,7-dichlorothiazolo[5,4-d]pyrimidine precursors is a critical step for accessing various derivatives. nih.gov The process typically starts by reacting a suitable 2-aminothiole with an arylacetyl chloride at high temperatures to form the corresponding thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives. nih.gov These dihydroxy compounds are subsequently chlorinated using phosphorus oxychloride (POCl₃), often under microwave irradiation, to produce the desired 5,7-dichloro bicyclic precursors. nih.gov

Derivatization and Functionalization Strategies

The chlorine atoms on the thiazolo[5,4-d]pyrimidine ring, particularly at the 7-position, are primary sites for functionalization through nucleophilic substitution reactions. This allows for the introduction of a wide array of substituents, leading to the creation of diverse chemical libraries.

Nucleophilic Substitution of Chlorine Atoms at the 7-Position

The chlorine atom at the 7-position of the thiazolo[5,4-d]pyrimidine nucleus is susceptible to nucleophilic displacement. This reactivity is a cornerstone for the synthesis of novel, differentially functionalized derivatives. nih.gov

The 7-chloro group can be readily displaced by various primary and secondary amines. For instance, 7-Chloro-2-(propylthio)thiazolo[5,4-d]pyrimidine serves as a precursor for synthesizing new derivatives through the nucleophilic displacement of the chlorine atom by different types of amino compounds. researchgate.net Similarly, 2-amino-7-chlorothiazolo[5,4-d]pyrimidine intermediates can undergo subsequent reactions with amine nucleophiles to afford novel, differentially functionalized 2,7-diaminothiazolo[5,4-d]pyrimidines. nih.govresearchgate.net

The reaction with alkyl or arylamine nucleophiles is a key strategy for introducing alkylamino and arylamino groups at the 7-position. nih.gov This substitution transforms the 7-chloro intermediates into more complex molecules with varied structural features. nih.gov This versatility is essential for exploring structure-activity relationships in medicinal chemistry research. researchgate.net

Table 2: Functionalization of 7-Chlorothiazolo[5,4-d]pyrimidines

Precursor Nucleophile Product Reference
2-Amino-7-chlorothiazolo[5,4-d]pyrimidines Alkyl or Arylamines 2,7-Diaminothiazolo[5,4-d]pyrimidines nih.gov
7-Chloro-2-(propylthio)thiazolo[5,4-d]pyrimidine Primary and Secondary Amines 7-Substituted-amino-2-(propylthio)thiazolo[5,4-d]pyrimidines researchgate.net

Modification at the 5-Position

The 5-position of the thiazolo[5,4-d]pyrimidine ring is a prime site for introducing molecular diversity, which can significantly influence the compound's biological activity. The chlorine atom at this position in 7-substituted-5-chlorothiazolo[5,4-d]pyrimidines serves as a versatile handle for nucleophilic substitution reactions.

The incorporation of piperidine (B6355638) and piperazine (B1678402) rings at the 5-position of the 7-amino-2-(furan-2-yl)thiazolo[5,4-d]pyrimidine scaffold has been explored to develop potent and selective adenosine (B11128) A2A receptor inverse agonists. nih.gov The synthesis of these derivatives typically involves the reaction of a 5-chloro-7-aminothiazolo[5,4-d]pyrimidine intermediate with the appropriate piperidine or piperazine derivative. nih.gov

For instance, the reaction of 5-chloro-2-(furan-2-yl)thiazolo[5,4-d]pyrimidin-7-amine with various substituted piperazines and piperidines in a solvent like n-butanol under microwave irradiation can afford the desired N5-substituted products. nih.gov This approach has led to the discovery of compounds with high affinity for the A2A adenosine receptor, such as 2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine, which exhibited a Ki of 8.62 nM. nih.govnih.gov

These synthetic strategies highlight the utility of the 5-chloro substituent as a leaving group for the introduction of cyclic amine functionalities, thereby enabling the exploration of structure-activity relationships. The nature of the substituent on the piperidine or piperazine ring can be varied to fine-tune the pharmacological properties of the final compounds.

The introduction of aryl and heteroaryl moieties at the 5-position of the thiazolo[5,4-d]pyrimidine nucleus has been achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki coupling. This methodology allows for the formation of a carbon-carbon bond between the 5-position of the thiazolo[5,4-d]pyrimidine core and a variety of aryl or heteroaryl boronic acids.

The general synthetic route commences with a 7-amino-5-chlorothiazolo[5,4-d]pyrimidine intermediate, which is then subjected to Suzuki coupling conditions. unifi.it These conditions typically involve a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), a base like sodium carbonate, and a suitable solvent system, for example, a mixture of 1,2-dimethoxyethane and water. unifi.itnih.gov This reaction has been successfully employed to introduce a range of substituents, including unsubstituted and substituted phenyl rings, as well as heteroaryl groups like furan-2-yl and 5-methyl-furan-2-yl. unifi.itnih.gov

Docking studies have suggested that the 5-substituent can engage in key interactions within the binding cavity of target receptors. nih.gov For example, the oxygen atom of a furan-2-yl ring at the 5-position has been proposed to form a polar interaction with the amine function of Asn253 in the A2A adenosine receptor. nih.gov This highlights the importance of the strategic placement of aryl and heteroaryl groups at this position to enhance receptor affinity and selectivity.

Functionalization at the 2-Position

The 2-position of the thiazolo[5,4-d]pyrimidine scaffold offers another critical point for chemical modification, allowing for the modulation of the molecule's electronic and steric properties, which in turn can influence its biological profile.

The introduction of furan-2-yl and arylmethyl groups at the 2-position has been a successful strategy in the development of potent adenosine receptor antagonists. nih.gov The synthesis of these analogues often begins with the construction of the thiazolo[5,4-d]pyrimidine core, where the substituent at the 2-position is incorporated from the outset.

One synthetic approach involves the reaction of 2-aminothiophene precursors with appropriate acyl chlorides. semanticscholar.org For instance, reacting a 2-aminothiole with a suitable arylacetyl chloride at high temperature can yield the corresponding 2-arylmethyl-thiazolo[5,4-d]pyrimidine-5,7-diol. nih.govsemanticscholar.org Subsequent chlorination with phosphorus oxychloride, followed by amination, furnishes the desired 7-amino-2-substituted-thiazolo[5,4-d]pyrimidine. nih.gov

The nature of the substituent at the 2-position has been shown to be a key determinant of affinity for adenosine receptors. nih.gov For example, within a series of 7-amino-thiazolo[5,4-d]pyrimidines, compounds featuring a phenyl or a furan-2-yl ring at the 2-position, combined with an aryl or heteroaryl group at the 5-position, have demonstrated dual antagonism of A1/A2A adenosine receptors. semanticscholar.org Furthermore, the introduction of a benzyl (B1604629) or an ortho-substituted benzyl moiety at the 2-position has been shown to improve A2A receptor affinity. nih.gov

While direct alkylation at the 2-position of a pre-formed thiazolo[5,4-d]pyrimidine ring can be challenging, the biological impact of alkyl substituents at this position is significant. The introduction of alkyl groups is typically achieved by using appropriately substituted starting materials during the synthesis of the heterocyclic core.

The structure-activity relationship studies of various thiazolo[5,4-d]pyrimidine derivatives have demonstrated that modifications at the 2-position can lead to enhanced biological activity. nih.gov For example, in a series of 2,7-diamino-thiazolo[5,4-d]pyrimidines identified as TRPV1 antagonists, exploration of the substituents at the 2-, 5-, and 7-positions led to the identification of several potent compounds. researchgate.net The presence of different alkyl or aryl groups at the 2-position can modulate the potency and selectivity of these compounds.

The synthesis of such derivatives can be accomplished through a single-step process where 4,6-dichloro-5-aminopyrimidine is reacted with various isothiocyanates to yield 2-amino-7-chlorothiazolo[5,4-d]pyrimidines. nih.gov This method allows for the introduction of a diverse range of substituents at the 2-amino position, which can subsequently be further modified.

Parallel Synthesis and Library Generation Approaches

The thiazolo[5,4-d]pyrimidine scaffold is well-suited for the application of parallel synthesis and library generation techniques to rapidly create a diverse collection of compounds for biological screening. These approaches are instrumental in exploring the chemical space around the core structure and identifying lead compounds with desired pharmacological properties.

Solid-phase synthesis has been successfully employed to construct a library of thiazolo[4,5-d]pyrimidine derivatives, a closely related scaffold. rsc.org This methodology allows for the efficient and systematic variation of substituents at multiple positions of the heterocyclic ring. By anchoring the scaffold to a solid support, excess reagents and by-products can be easily removed by washing, streamlining the purification process. rsc.org

Similarly, solution-phase parallel synthesis can be utilized. For instance, a common intermediate, such as a 5-chloro-thiazolo[5,4-d]pyrimidine, can be reacted with a library of amines or boronic acids in a parallel format to generate a library of N5-substituted derivatives. This strategy has been effectively used in the development of pyrazolo[3,4-d]pyrimidine libraries and can be readily adapted to the thiazolo[5,4-d]pyrimidine system. figshare.com The generation of such focused libraries enables a comprehensive investigation of structure-activity relationships, accelerating the drug discovery process.

Reaction Mechanisms and Pathways

The chemical behavior of this compound is characterized by the interplay of its electron-deficient pyrimidine ring, the fused thiazole ring, and the reactive chloro and amino substituents. These features predispose the molecule to undergo specific and often regioselective chemical transformations.

Nucleophilic Aromatic Substitution Mechanisms

The presence of a chlorine atom at the 7-position of the thiazolo[5,4-d]pyrimidine core makes this site susceptible to nucleophilic aromatic substitution (SNAr). This class of reactions is fundamental to the functionalization of the scaffold, allowing for the introduction of a wide array of substituents. The general mechanism for SNAr reactions on this and related heterocyclic systems typically proceeds through a two-step addition-elimination pathway.

In this mechanism, the nucleophile first attacks the electron-deficient carbon atom bearing the chlorine atom. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyrimidine ring is temporarily disrupted in this high-energy intermediate. The stability of the Meisenheimer complex is a key factor in determining the reaction rate and is influenced by the electron-withdrawing nature of the fused ring system and any other substituents present. In the second and typically rapid step, the leaving group, in this case, the chloride ion, is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.

The reactivity of the 7-chloro position is enhanced by the electron-withdrawing character of the fused thiazole ring and the nitrogen atoms within the pyrimidine ring. This polarization of the C-Cl bond facilitates the initial nucleophilic attack. A variety of nucleophiles, particularly primary and secondary amines, have been successfully employed to displace the 7-chloro substituent, leading to the synthesis of diverse libraries of 5,7-disubstituted thiazolo[5,4-d]pyrimidines.

For instance, the reaction of 7-amino-5-chloro-thiazolo[5,4-d]pyrimidine derivatives with various amines under thermal or microwave conditions readily affords the corresponding 7-amino-substituted products. The general transformation is depicted below:

General scheme for Nucleophilic Aromatic Substitution on a <a href=

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on a Thiazolo[5,4-d]pyrimidine Core

Nucleophile Reaction Conditions Product
Various Amines Microwave Irradiation 7-Amino-5-substituted-thiazolo[5,4-d]pyrimidines

This table illustrates the versatility of nucleophilic substitution reactions in modifying the thiazolo[5,4-d]pyrimidine scaffold.

Rearrangement Reactions in Thiazolopyrimidine Synthesis (e.g., Dimroth Rearrangement)

The Dimroth rearrangement is a well-documented isomerization reaction in heterocyclic chemistry, particularly in systems containing a pyrimidine ring. wikipedia.orgnih.gov This rearrangement involves the transposition of endocyclic and exocyclic heteroatoms, typically through a ring-opening and ring-closing sequence. While a specific instance of the Dimroth rearrangement for this compound is not extensively detailed in the literature, the general principles and the occurrence of this rearrangement in the isomeric thiazolo[4,5-d]pyrimidine system strongly suggest its possibility under appropriate conditions.

The generally accepted mechanism for the Dimroth rearrangement in fused pyrimidine systems is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. vu.nl This process is often initiated by the attack of a nucleophile (which can be the solvent, such as water or hydroxide) on an electrophilic carbon atom of the pyrimidine ring. This leads to the formation of an adduct, which then undergoes a series of bond cleavages and rotations to open the pyrimidine ring. Subsequent recyclization occurs in a different orientation, leading to the rearranged product.

The propensity for a Dimroth rearrangement is influenced by several factors, including the pH of the reaction medium, temperature, and the electronic nature of the substituents on the heterocyclic ring. nih.gov The presence of electron-withdrawing groups can facilitate the initial nucleophilic attack and subsequent ring opening.

A notable example of a Dimroth rearrangement in a related system is the solid-phase synthesis of 7-aminothiazolo[4,5-d]pyrimidines. In this synthesis, an intermediate with an exocyclic imine is formed, which then undergoes an on-resin Dimroth rearrangement to form the thermodynamically more stable fused heterocyclic core. This demonstrates the feasibility of such rearrangements within the broader class of thiazolopyrimidines.

The plausible pathway for a Dimroth-type rearrangement in a 5-aminothiazolo[5,4-d]pyrimidine system would likely involve the initial formation of an N-substituted derivative, followed by a ring-opening of the pyrimidine ring and subsequent re-closure to form an isomeric structure.

Table 2: Factors Influencing the Dimroth Rearrangement

Factor Influence on Rearrangement
pH Can catalyze the reaction (acidic or basic conditions)
Temperature Higher temperatures can promote the rearrangement
Substituents Electron-withdrawing groups can facilitate ring opening

This interactive table summarizes key factors that can affect the occurrence and rate of the Dimroth rearrangement.

Structure Activity Relationships Sar and Molecular Design Principles

Systematic SAR Studies of Thiazolo[5,4-d]pyrimidine (B3050601) Series

Systematic structure-activity relationship (SAR) studies of the thiazolo[5,4-d]pyrimidine series have revealed that the biological activity of these compounds can be finely tuned by modifying substituents at various positions on the heterocyclic core. nih.gov Research has demonstrated that the affinity of these compounds for biological targets, such as adenosine (B11128) receptors, can be modulated by the nature of the chemical groups attached at positions 2, 5, and 7. nih.govunifi.it

Furthermore, the antiproliferative activities of thiazolo[5,4-d]pyrimidine derivatives have been investigated against various cancer cell lines. nih.govrsc.org These studies have involved variations in three regions of the thiazolo-pyrimidine core, leading to the identification of compounds with potent antiproliferative activity and good selectivity between cancer and normal cells. nih.gov

Positional Influence on Biological Activity and Receptor Affinity

The substituent at the 2-position of the thiazolo[5,4-d]pyrimidine core plays a critical role in determining the biological activity. Studies have shown that introducing an arylmethyl group at this position can lead to high affinity for adenosine A1 and A2A receptors. nih.gov The nature of the aryl group itself is also important. For example, ortho-substituted 2-benzyl derivatives have generally shown better binding affinities compared to their unsubstituted counterparts. nih.gov However, establishing a clear trend for which specific substituent (e.g., Cl, OCH3, F) on the 2-benzyl ring is most advantageous has been challenging, suggesting a complex interplay of electronic and steric factors. nih.gov

In the context of antiproliferative agents, the modification at position 2 has also been a key strategy. The introduction of various functionalized groups at this position has led to the discovery of potent compounds against human cancer cell lines. rsc.org

The substituent at the 5-position also significantly influences the biological properties of thiazolo[5,4-d]pyrimidine derivatives. For adenosine receptor antagonists, compounds bearing an unsubstituted or a 5-methyl substituted furyl ring at this position are generally endowed with the highest affinity. nih.gov This is attributed to the oxygen atom of the furyl ring forming a polar interaction with specific amino acid residues in the receptor binding site. nih.gov

Position 5 SubstituentEffect on Adenosine A2A Receptor Affinity
Unsubstituted Furyl RingHigh Affinity nih.gov
5-Methyl Substituted Furyl RingHigh Affinity nih.gov
Phenyl RingSlightly Repulsive Effect nih.gov

The exocyclic amine at the 7-position of the thiazolo[5,4-d]pyrimidine scaffold is a crucial feature for interaction with many biological targets. Molecular docking studies have shown that this amine group can form polar interactions with amino acid residues such as Asn253 and Glu169 in the adenosine A2A receptor. unifi.it

The nature of the substituent on this exocyclic amine can also modulate activity. For example, in a series of oxazolo[5,4-d]pyrimidines, which are structurally related to thiazolopyrimidines, the size and nature of the substituent at the C(7) position were found to be critical for cytotoxic activity. mdpi.com Aliphatic substituents with terminal hydrophobic moieties were less preferred, while the presence of a proton donor group at the end of the substituent generally led to a lack of cytotoxic activity. mdpi.com

Furthermore, the replacement of the chlorine atom at the 7-position with an amino group in some thiazolo[4,5-d]pyrimidine (B1250722) derivatives resulted in inactive compounds, highlighting the importance of the specific atom at this position for certain biological activities. mdpi.com

Bioisosteric Replacements in Thiazolopyrimidine Design

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.commdpi.com In the context of thiazolo[5,4-d]pyrimidines, which are themselves considered bioisosteres of purines, this concept has been applied to further optimize their biological activity. researchgate.netmdpi.com

For example, the replacement of a phenyl ring with a thiazole (B1198619) ring in the design of goniofufurone bioisosteres led to compounds with potent growth inhibitory effects against human tumor cell lines. nih.gov This demonstrates that the strategic replacement of one aromatic system with another can lead to significant improvements in biological activity.

In another study, the replacement of a triazolopyrimidine core with an imidazo[1,2-a]pyrimidine (B1208166) was well-tolerated and, in some cases, enhanced binding affinity, showcasing the potential of scaffold hopping—a form of non-classical bioisosteric replacement—in the design of new inhibitors. nih.gov

Conformational Analysis and Stereochemical Considerations

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of thiazolo[5,4-d]pyrimidine derivatives, often aided by computational methods like molecular docking, provides insights into their binding modes. nih.govunifi.it

While the core thiazolo[5,4-d]pyrimidine ring system is planar, the introduction of substituents with chiral centers can introduce stereochemical considerations. For instance, the replacement of a hydrogen atom with deuterium (B1214612) at a chiral center has been used to stabilize chemically unstable stereoisomers in other drug molecules, a strategy that could potentially be applied to thiazolopyrimidine derivatives. cambridgemedchemconsulting.com The specific stereochemistry of substituents can have a profound impact on biological activity, as different stereoisomers may interact differently with the chiral environment of a biological target.

Rational Design for Specific Biological Target Modulation

The thiazolo[5,4-d]pyrimidine core is a privileged scaffold in drug discovery, amenable to substitutions at several positions to modulate its interaction with various biological targets. Researchers have successfully tailored derivatives to achieve high potency and selectivity for targets ranging from G protein-coupled receptors to enzymes involved in cell proliferation.

Ligand Design for Adenosine Receptor Subtype Selectivity

The thiazolo[5,4-d]pyrimidine scaffold has been extensively explored for the development of antagonists for adenosine receptor (AR) subtypes (A1, A2A, A2B, and A3). The affinity and selectivity of these compounds can be precisely modulated by the nature of the chemical groups attached at the 2, 5, and 7-positions of the bicyclic core. researchgate.net

Efforts to develop dual antagonists for the A1 and A2A adenosine receptors have led to the synthesis of 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives. nih.gov The nature of the substituent at position-2 and position-5 was found to be critical in modulating the affinity for these receptor subtypes. nih.gov For instance, the introduction of a 2-fluorobenzyl group at position 2 and a furan-2-yl group at position 5 resulted in a compound with exceptional potency, exhibiting subnanomolar binding affinity for the human A2A receptor and low nanomolar affinity for the A1 receptor. nih.govmdpi.com

Conversely, different structural modifications can direct the selectivity towards the A3 subtype. Research into 5-methyl-thiazolo[5,4-d]pyrimidine-7-ones, which feature an oxo group at position 7 instead of an amine, has yielded potent and highly selective A3 antagonists. nih.gov The most potent compound in one such series, 2-(4-chlorophenyl)-5-methyl-thiazolo[5,4-d]pyrimidine-7-one, demonstrated a high affinity for the human A3 adenosine receptor with a Kᵢ value of 18 nM and excellent selectivity over other AR subtypes. nih.gov This highlights how modifications to the core scaffold and its substituents can effectively tune the ligand's receptor subtype preference.

Table 1: Thiazolo[5,4-d]pyrimidine Derivatives as Adenosine Receptor Antagonists
CompoundModificationsTarget SelectivityAffinity (Kᵢ)Reference
2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine7-amino; 2-(2-fluorobenzyl); 5-(furan-2-yl)A1/A2A Dual AntagonisthA1 = 1.9 nM; hA2A = 0.06 nM nih.govmdpi.com
2-(4-chlorophenyl)-5-methyl-thiazolo[5,4-d]pyrimidine-7-one7-oxo; 2-(4-chlorophenyl); 5-methylA3 Selective AntagonisthA3 = 18 nM nih.gov

Design for Antiproliferative Potency and Selectivity

The thiazolo[5,4-d]pyrimidine framework serves as a valuable template for designing novel anticancer agents. nih.gov The core structure's amenability to modification has been leveraged to develop compounds with potent antiproliferative activity and, crucially, selectivity for cancer cells over normal cells. nih.govnih.gov

Structure-activity relationship studies have shown that substitutions at various positions of the thiazolo[5,4-d]pyrimidine ring system can significantly impact cytotoxic potency. nih.gov In one study, a series of derivatives was synthesized and tested against several human cancer cell lines. nih.gov Compound 7i from this series, which incorporates specific substitutions, demonstrated potent inhibition of human gastric cancer cells (MGC-803 and HGC-27) with IC₅₀ values of 4.64 µM and 5.07 µM, respectively. nih.gov Importantly, this compound showed a 12-fold selectivity for MGC-803 cancer cells over normal gastric epithelial cells (GES-1), indicating a favorable therapeutic window. nih.govresearchgate.net

Further modifications, such as the introduction of a morpholine (B109124) moiety, have led to even greater potency and selectivity. nih.gov Compound 24 in a separate study exhibited a potent IC₅₀ value of 1.03 μM against MGC-803 cells, while being significantly less toxic to GES-1 normal cells (IC₅₀ = 38.95 μM). nih.gov This demonstrates that rational design can successfully enhance the antiproliferative profile of this class of compounds. The presence of a chlorine atom at the 7-position is also considered a key feature, as it can favorably modulate anticancer activity compared to derivatives with an oxo group at the same position. mdpi.comontosight.ai

Table 2: Antiproliferative Activity of Thiazolo[5,4-d]pyrimidine Derivatives
CompoundCancer Cell LinePotency (IC₅₀)Normal Cell LineSelectivity Index (SI)Reference
Compound 7iMGC-803 (Gastric)4.64 µMGES-1~12 nih.gov
Compound 7iHGC-27 (Gastric)5.07 µMGES-1>10 nih.gov
Compound 24 (with morpholine)MGC-803 (Gastric)1.03 µMGES-1~38 nih.gov

Lead Optimization Strategies in Chemical Research

The 7-chlorothiazolo[5,4-d]pyrimidine (B86988) scaffold is a critical intermediate in lead optimization campaigns. nih.gov The chlorine atom at the 7-position acts as a versatile chemical handle, allowing for nucleophilic substitution reactions with a wide array of amines to generate diverse libraries of compounds. nih.govresearchgate.net This strategy is fundamental to exploring the structure-activity relationships around the core and improving the potency, selectivity, and pharmacokinetic properties of lead compounds.

A common optimization strategy involves the synthesis of 7-chloro intermediates, which are then reacted with various alkyl or arylamine nucleophiles. nih.gov This approach allows for the systematic modification of the 7-position to identify substituents that enhance biological activity. For example, in the development of antagonists for the TRPV1 receptor, exploration of the 2-, 5-, and 7-positions of the thiazolo[5,4-d]pyrimidine scaffold led to the identification of several potent antagonists. researchgate.net This optimization process yielded a compound that was not only potent but also orally bioavailable and effective in animal models of pain. researchgate.net

Computational and Theoretical Chemical Studies

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein receptor. For the thiazolo[5,4-d]pyrimidine (B3050601) scaffold, these studies have been instrumental in elucidating binding mechanisms, particularly in the context of adenosine (B11128) receptor (AR) antagonism. nih.govnih.gov

Correlation of Docking Scores with In Vitro Affinity Data

A critical validation of any computational model is its ability to correlate with experimental results. For thiazolo[5,4-d]pyrimidine derivatives, a strong correlation has been demonstrated between computationally derived docking scores and experimentally determined in vitro binding affinities. nih.govnih.gov For example, studies have shown that the docking tools used are efficient in assigning more favorable (i.e., lower energy) docking scores to compounds that exhibit higher affinity for the hA₂A AR. nih.gov This is often visualized through plots of the negative logarithm of the inhibition constant (pKi) against the calculated docking score, where a clear trend indicates the predictive power of the docking protocol. nih.gov This concordance supports the use of molecular docking as a reliable tool for prioritizing the synthesis of novel thiazolo[5,4-d]pyrimidine derivatives with potentially high receptor affinity.

Identification of Key Interacting Residues and Binding Site Characteristics

Docking simulations provide detailed insights into the specific molecular interactions that anchor a ligand within its binding site. For 7-amino-thiazolo[5,4-d]pyrimidine derivatives at the hA₂A AR, the bicyclic core is predicted to form significant π–π stacking interactions with the aromatic ring of Phenylalanine 168 (Phe168), located in the second extracellular loop (EL2), and with Leucine 249 (Leu249). nih.gov

Beyond the core scaffold, the exocyclic 7-amino group plays a vital role by forming polar interactions, such as hydrogen bonds, with the side chains of Asparagine 253 (Asn253) and Glutamic acid 169 (Glu169). nih.gov Furthermore, the N6 nitrogen atom of the pyrimidine (B1678525) ring can establish an additional polar contact with Asn253, further stabilizing the complex. nih.gov These key interactions are summarized in the table below.

Structural Moiety of LigandInteracting Receptor ResidueType of InteractionReference
Thiazolo[5,4-d]pyrimidine ScaffoldPhe168 (EL2)π–π Interaction nih.gov
Thiazolo[5,4-d]pyrimidine ScaffoldLeu249π–π Interaction nih.gov
Exocyclic 7-Amino GroupAsn253Polar Interaction (H-Bond) nih.gov
Exocyclic 7-Amino GroupGlu169 (EL2)Polar Interaction (H-Bond) nih.gov
N6 Atom of Pyrimidine RingAsn253Polar Interaction (H-Bond) nih.gov

Quantum Mechanical (QM) Studies

Quantum mechanical calculations offer a deeper understanding of a molecule's electronic properties and reactivity, which can be invaluable for predicting reaction outcomes and explaining molecular behavior at a subatomic level.

Investigation of Regioselectivity in Synthesis

The synthesis of substituted heterocyclic systems like thiazolo[5,4-d]pyrimidines often involves reactions where multiple isomers could potentially form. QM studies are pivotal in predicting and explaining the observed regioselectivity. For the closely related oxazolo[5,4-d]pyrimidine (B1261902) system, theoretical research has been successfully employed to rationalize the preferential formation of the 7-amino isomer over other possibilities by analyzing the thermodynamics of the reaction pathways. researchgate.net

In the synthesis of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines from 4,6-dichloro-5-aminopyrimidine and isothiocyanates, for example, QM methods could be used to model the reaction mechanism. nih.gov By calculating properties such as atomic charges and frontier molecular orbital (HOMO/LUMO) distributions for the reactants and intermediates, chemists can predict which sites are most susceptible to nucleophilic or electrophilic attack. Furthermore, calculating the activation energies for competing reaction pathways can quantitatively explain why one regioisomer is formed preferentially, guiding the optimization of synthetic procedures.

Electronic Structure Analysis

A typical electronic structure analysis using methods like Density Functional Theory (DFT) would involve mapping the molecule's electrostatic potential surface to identify electron-rich and electron-poor regions. This is crucial for understanding how the molecule will interact with biological targets; for instance, electron-rich areas may act as hydrogen bond acceptors, while electron-poor regions could engage with nucleophilic residues in a receptor. Analysis of the HOMO and LUMO energies and distributions would further illuminate the molecule's kinetic stability and its propensity to participate in charge-transfer interactions, which are often a key component of ligand-receptor binding.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational tools used to identify and optimize novel bioactive molecules. These methods are particularly relevant for the thiazolo[5,4-d]pyrimidine scaffold, which has been investigated for its activity against various biological targets, including kinases and G protein-coupled receptors. mdpi.comnih.gov

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. For the thiazolo[5,4-d]pyrimidine class, these models are often developed based on the structures of known active compounds or the ligand-binding site of a target protein.

Virtual screening then uses these pharmacophore models to search large compound libraries for molecules that match the required features. This process significantly narrows down the number of candidates for chemical synthesis and biological testing. Molecular docking, a key component of virtual screening, predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. sciensage.info

Studies on various thiazolo[5,4-d]pyrimidine derivatives have successfully employed these techniques. For instance, molecular docking has been used to rationalize the binding affinities of novel 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives at human adenosine receptors, with the computational results supporting the in vitro experimental data. nih.govresearchgate.net Similarly, docking studies on 5-methyl-thiazolo[5,4-d]pyrimidine-7-ones helped to depict their hypothetical binding mode within the human A3 adenosine receptor. nih.gov These studies highlight the utility of computational screening in identifying potent and selective ligands based on the thiazolopyrimidine core.

Table 1: Examples of Thiazolopyrimidine Derivatives Studied via Molecular Docking
Compound ClassTargetKey Findings from Docking StudiesReference
7-Amino-2-arylmethyl-thiazolo[5,4-d]pyrimidinesHuman Adenosine A1/A2A ReceptorsSupported in vitro binding affinities and rationalized ligand-receptor interactions. nih.govresearchgate.net
5-Methyl-thiazolo[5,4-d]pyrimidine-7-onesHuman Adenosine A3 ReceptorElucidated the hypothetical binding mode of potent and selective ligands. nih.gov
Thiazolo-pyridopyrimidinesCyclin-Dependent Kinase 4/6 (CDK4/6)Identified compounds with strong binding interactions, guiding synthesis and cytotoxicity screening. nih.gov
General ThiazolopyrimidinesCDK, VEGFR, PI3KAssessed binding energies to propose potential modes of anticancer activity. mdpi.com

Molecular Dynamics Simulations for Ligand-Target Systems

Following initial predictions from molecular docking, molecular dynamics (MD) simulations offer a more dynamic and detailed view of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the binding pose, the influence of solvent, and the conformational changes that may occur upon ligand binding. researchgate.net

For derivatives of the 7-Chlorothiazolo[5,4-d]pyrimidin-5-amine scaffold, MD simulations can validate the stability of docked conformations within a target's active site. For example, MD simulation studies on thiazolo-pyridopyrimidine and 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives targeting cyclin-dependent kinases (CDKs) have been conducted to confirm the stability of the ligand-protein complexes. nih.govnih.govnih.gov These simulations, often run for nanoseconds, revealed that promising compounds maintained stable interactions within the binding pocket, reinforcing their potential as inhibitors. nih.govresearchgate.net

The process of an MD simulation typically involves:

System Setup: The docked ligand-protein complex is placed in a simulated box of water molecules and ions to mimic physiological conditions.

Minimization and Equilibration: The system's energy is minimized to remove steric clashes, followed by a period of equilibration where temperature and pressure are stabilized.

Production Run: The simulation is run for an extended period, during which atomic trajectories are recorded.

Analysis: The trajectories are analyzed to calculate parameters like root-mean-square deviation (RMSD) to assess stability, hydrogen bond persistence, and binding free energies. researchgate.net

Such simulations are crucial for understanding the nuanced, dynamic interactions that govern molecular recognition and can help refine the design of more potent and selective inhibitors based on the thiazolopyrimidine framework. nih.gov

Electrochemical Properties and DNA Interaction Characterization

As bioisosteres of purines, thiazolo[5,4-d]pyrimidine derivatives have the potential to interact with nucleic acids. mdpi.com Electrochemical methods are highly sensitive and versatile tools for studying these interactions, providing information on binding modes, kinetics, and potential DNA damage. mdpi.comnih.gov

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are widely used to characterize the redox properties of chemical compounds and their interactions with DNA. mdpi.comnih.gov In a typical experiment, a voltage is applied to an electrode, and the resulting current from the oxidation or reduction of the analyte is measured.

When a compound like a this compound derivative interacts with DNA, changes in its voltammetric signal (e.g., a shift in peak potential or a decrease in peak current) can be observed. nih.govresearchgate.net These changes provide evidence of the interaction and can be used to quantify its parameters. For example, CV is often used to determine the binding constant (K) of a drug-DNA complex, which indicates the strength of the interaction. mdpi.comresearchgate.net The redox activity of purines and their analogs allows for their determination by these sensitive and simple electrochemical methods. nih.gov

The electrochemical behavior of purine (B94841) analogs often involves irreversible redox processes. acs.org The reduction or oxidation of the thiazolopyrimidine core can be studied using voltammetry to understand the electron transfer mechanisms. An irreversible process is one where the product of the electron transfer rapidly undergoes a chemical reaction, preventing the reverse reaction from occurring at the electrode.

By analyzing the relationship between the peak current and the scan rate in cyclic voltammetry, one can determine if the process is diffusion-controlled (the rate is limited by the diffusion of the analyte to the electrode surface) or adsorption-controlled. This information is crucial for understanding the fundamental electrochemical properties of the compound and how they are affected by DNA binding. nih.gov

Derivatives of this compound can interact with DNA through several mechanisms, primarily intercalation or electrostatic interactions. wikipedia.org

Intercalation involves the insertion of a planar, aromatic molecule, like the thiazolopyrimidine core, between the base pairs of the DNA double helix. This mode of binding typically causes a significant decrease in the voltammetric peak current of the compound because the large, slowly diffusing DNA-drug complex hinders access to the electrode surface. researchgate.netwikipedia.org

Electrostatic Interactions occur between a positively charged molecule and the negatively charged phosphate (B84403) backbone of DNA. This binding mode usually results in smaller changes in the electrochemical signal compared to intercalation. wikipedia.org

Cyclic voltammetry is a powerful tool to distinguish between these modes. A significant shift in the peak potential alongside a decrease in current is often indicative of intercalative binding, whereas minor shifts may suggest groove binding or electrostatic interactions. nih.govresearchgate.net

A powerful application of electrochemical biosensors is the direct monitoring of DNA integrity by observing the oxidation signals of its bases, particularly guanine (B1146940). mdpi.com Guanine is the most easily oxidized DNA base, providing a distinct voltammetric peak that can be used as a probe for DNA damage or interaction. nih.govmdpi.com

When a compound binds to DNA, it can either protect the guanine bases from oxidation or, in some cases, facilitate oxidative damage. uc.pt

Protective Binding: If a thiazolopyrimidine derivative binds to DNA, for example through intercalation, it can shield the guanine residues from the electrode surface. This results in a decrease in the guanine oxidation peak current, providing a quantitative measure of the interaction. mdpi.com

Oxidative Damage: Some compounds can induce oxidative damage to DNA, leading to the formation of products like 8-oxoguanine (8-oxoGua), which is a key biomarker for oxidative stress. mdpi.comcreative-biolabs.com The appearance of a new oxidation peak corresponding to 8-oxoGua or changes in the primary guanine signal can be monitored electrochemically to quantify this damage. uc.pt

By using a DNA-modified electrode, researchers can directly measure these changes in the guanine signal upon addition of the test compound, allowing for sensitive, real-time analysis of the DNA interaction. nih.govmdpi.com

Preclinical in Vitro and in Vivo Research Applications

In Vitro Biological Activity Profiling

No data is available in the reviewed literature regarding the binding affinities (K_i values) or functional potencies (IC_50 values) of 7-Chlorothiazolo[5,4-d]pyrimidin-5-amine at any of the human adenosine (B11128) receptor subtypes (hA1, hA2A, hA2B, hA3).

There is no information available concerning the effect of this compound on the production of cyclic AMP.

No studies investigating the potential inverse agonist activity of this compound at adenosine receptors have been found in the public domain.

No data from cell viability assays, such as the MTT assay, have been published to characterize the antiproliferative effects of this compound on any cancer cell lines.

Cellular Antiproliferative Activity Assays

Inhibition of Colony Formation and Cell Migration

Derivatives of the thiazolo[5,4-d]pyrimidine (B3050601) scaffold have demonstrated notable efficacy in curbing the metastatic potential of cancer cells by inhibiting both colony formation and cell migration. One study identified a derivative, compound 24 , which incorporates a morpholine (B109124) substitution, as a potent inhibitor of these processes in human gastric cancer cell line MGC803. Similarly, another derivative, compound 22 , was found to significantly inhibit the colony formation and migration of HGC-27 gastric cancer cells. These findings underscore the potential of this chemical class to interfere with key processes in cancer progression.

Induction of Apoptosis in Cellular Models

The thiazolo[5,4-d]pyrimidine core is a constituent of various molecules that have been shown to induce programmed cell death, or apoptosis, in cancer cells. For instance, a morpholine-substituted analog induced apoptosis in HL-60 human leukemia cells at a concentration of 20 μM. nih.gov Another derivative, 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine (4k ), was shown to trigger apoptosis in A549 lung cancer cells. nih.gov Mechanistic studies revealed that these compounds function through the intrinsic apoptotic pathway, marked by the cleavage of PARP-1 and inhibition of procaspase-3. nih.gov

Further research into other derivatives, such as compounds 22 and 24 , confirmed their apoptosis-inducing capabilities in gastric cancer cells. Their mechanism involves the modulation of the Bax/Bcl-2 protein ratio, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, as well as the activation of caspases-3 and -9. researchgate.net

CompoundCell LineKey Apoptotic EventsReference
Morpholine-substituted analog (4a)HL-60 (Human Leukemia)Mitochondrial potential loss, PARP-1 cleavage, Procaspase-3 inhibition nih.gov
2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine (4k)A549 (Lung Cancer)Increase in sub-G1 population, PARP-1 cleavage, Procaspase-3 inhibition nih.gov
Compound 22HGC-27 (Gastric Cancer)Upregulation of Bax, Downregulation of Bcl-2, Cleavage of Caspase-3/9 researchgate.net
Compound 24MGC803 (Gastric Cancer)Upregulation of Bax, Downregulation of Bcl-2, Activation of Caspase-3/9 researchgate.net

Enzyme Inhibition Studies (e.g., Aspartate Transcarbamylase (ATCase))

As of the current body of scientific literature, no studies have been published detailing the inhibitory activity of this compound or its direct derivatives against Aspartate Transcarbamylase (ATCase). While ATCase is a known target for compounds with a pyrimidine (B1678525) core, research has not yet extended to this specific chemical series for this particular enzyme. nih.govrug.nlfrontiersin.orgfrontiersin.org

Antimicrobial and Antibacterial Efficacy Studies

The broader class of thiazolopyrimidines has been explored for potential antimicrobial and antibacterial properties. nih.govontosight.ai However, specific efficacy studies on this compound or its derivatives are not extensively reported in the available literature. Research on the isomeric thiazolo[4,5-d]pyrimidine (B1250722) scaffold has shown that certain derivatives possess activity against various microbial strains, including Candida albicans, Escherichia coli, and Pseudomonas aeruginosa, although they were found to be inactive against Staphylococcus aureus. researchgate.netnih.gov This suggests a potential avenue for future investigation into the antimicrobial spectrum of the thiazolo[5,4-d]pyrimidine core.

Antiviral Activity Assessments (e.g., Bovine Viral Diarrhea Virus (BVDV))

While thiazolopyrimidine compounds are recognized for their potential antiviral activities, specific assessments of this compound or its derivatives against Bovine Viral Diarrhea Virus (BVDV) have not been documented in published research. ontosight.ai BVDV is often used as a surrogate for the Hepatitis C virus in antiviral screening. ankara.edu.tr Studies on other heterocyclic compounds have identified inhibitors of BVDV replication, but this activity has not yet been linked to the thiazolo[5,4-d]pyrimidine scaffold. nih.govresearchgate.netfrontiersin.org Research on the related thiazolo[4,5-d]pyrimidine system has identified a derivative with significant in vitro activity against human cytomegalovirus (HCMV), indicating that this general class of compounds holds promise as antiviral agents. nih.gov

TRPV1 Antagonist Activity in Cell-Based Assays (e.g., Calcium Influx Modulation)

A significant area of research for this scaffold has been its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor in pain and inflammation pathways. A series of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives have been identified as potent TRPV1 antagonists. nih.govresearchgate.net The antagonist activity of these compounds was confirmed in cell-based assays, where they effectively blocked calcium influx in TRPV1-expressing cells that was induced by agonists like capsaicin (B1668287) or by acidic conditions. researchgate.net

Pharmacological Characterization in Non-Human In Vivo Models

The therapeutic potential of thiazolo[5,4-d]pyrimidine derivatives has been further explored in non-human in vivo models for various conditions.

One of the potent TRPV1 antagonists, compound 3 , was evaluated in a rat model of inflammatory pain. The compound was found to be orally bioavailable and produced a significant reversal of carrageenan-induced thermal hyperalgesia, with an ED₅₀ of 0.5 mg/kg. nih.gov This demonstrates the potential of this class of compounds in the development of novel analgesic agents.

In a different therapeutic area, the derivative 2-(2-fluorobenzyl)-5-(furan-2-yl)-thiazolo[5,4-d]pyrimidin-7-amine (18 ) was assessed for its potential antidepressant-like effects in mice. nih.gov The study utilized established behavioral tests, including the forced swimming test (FST) and the tail suspension test (TST), where the compound demonstrated efficacy comparable to the reference antidepressant, amitriptyline. nih.gov

CompoundIn Vivo ModelPharmacological EffectKey FindingReference
Compound 3 (TRPV1 Antagonist)Rat (Carrageenan-induced thermal hyperalgesia)AnalgesicSignificant reversal of hyperalgesia (ED₅₀ = 0.5 mg/kg) nih.gov
Compound 18Mouse (Forced Swimming Test, Tail Suspension Test)Antidepressant-likeEfficacy comparable to amitriptyline nih.gov

Pain Modulation Studies (e.g., Acute Experimental Pain Models)

There is no available information from preclinical studies assessing the antinociceptive or pain modulation effects of this compound in acute experimental pain models. While related N⁵-substituted-2-(2-furanyl)thiazolo[5,4-d]pyrimidine-5,7-diamine derivatives have been evaluated for antinociceptive activity, data for the specific 7-chloro-5-amine variant is absent from the reviewed literature. researchgate.net

Behavioral Assays for Central Nervous System Effects (e.g., Forced Swimming Test, Tail Suspension Test, Sucrose (B13894) Preference Test in mice)

No studies were found that evaluated the effects of this compound in behavioral assays indicative of central nervous system activity. Research has been published on other compounds with a 7-aminothiazolo[5,4-d]pyrimidine structure, such as the 2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine derivative, which was assessed for antidepressant-like activity using the forced swimming test (FST), tail suspension test (TST), and sucrose preference test (SPT) in mice. nih.govunifi.it However, specific data for this compound in these models is not available.

Assessment of Hyperalgesia Reversal (e.g., Carrageenan-Induced Thermal Hyperalgesia in rats)

The scientific literature lacks any data on the use of this compound in models of inflammatory pain, such as the carrageenan-induced thermal hyperalgesia model in rodents. Therefore, its potential to reverse hyperalgesia has not been documented.

Enzyme Activity Modulation in Animal Tissues

No in vivo or in vitro studies detailing the modulation of specific enzyme activities by this compound in animal tissues were identified. The broader class of thiazolopyrimidines has been investigated for various biological activities, which may involve interactions with enzymes, but specific enzyme inhibition or activation data for this compound is not publicly available. ontosight.ai

Due to the absence of specific research findings for this compound in the requested areas, no data tables can be generated.

Future Research Directions and Translational Perspectives Excluding Clinical Human Trials

Exploration of Novel Thiazolo[5,4-d]pyrimidine (B3050601) Chemical Series

A primary future direction lies in the systematic exploration of novel chemical series derived from the thiazolo[5,4-d]pyrimidine core. Past research has demonstrated that modifications at the 2, 5, and 7-positions of the scaffold can dramatically influence biological activity. researchgate.net For instance, different substituents have yielded compounds with potent antiproliferative activity against various cancer cell lines and selective antagonism of adenosine (B11128) receptors. rsc.orgnih.gov

Future efforts will likely focus on:

Scaffold Hopping and Isostere Replacement: Introducing alternative heterocyclic systems fused to the pyrimidine (B1678525) ring to create novel core structures. This could involve replacing the thiazole (B1198619) ring with other five-membered heterocycles like oxazole (B20620) or pyrazole (B372694) to modulate physicochemical properties and target interactions. mdpi.com

Diversity-Oriented Synthesis: Employing combinatorial chemistry and diversity-oriented synthesis to generate large libraries of analogs. This approach allows for the rapid exploration of a wide range of substituents at multiple positions, increasing the probability of identifying novel bioactive compounds.

Fragment-Based Design: Utilizing fragment-based drug design, where small molecular fragments that bind to a biological target are identified and then grown or linked together to produce a lead compound with higher affinity. nih.gov This strategy can lead to the discovery of entirely new chemical series with optimized binding characteristics.

Target Identification and Validation for New Biological Activities

While significant research has focused on established targets like adenosine receptors and various kinases, the thiazolo[5,4-d]pyrimidine scaffold holds potential for interacting with a broader range of biological molecules. nih.govnih.gov A key area of future research is the identification and validation of novel targets for these compounds.

This can be achieved through:

Phenotypic Screening: Testing libraries of thiazolo[5,4-d]pyrimidine derivatives in cell-based assays that measure a specific phenotype (e.g., inhibition of cancer cell migration, reduction of inflammatory markers) without a preconceived target.

Affinity-Based Proteomics: Using chemically modified thiazolo[5,4-d]pyrimidine derivatives as baits to capture and identify their binding partners from cell lysates.

Computational Target Prediction: Employing in silico methods, such as inverse docking, to screen the known proteome for potential binding sites for the thiazolo[5,4-d]pyrimidine scaffold.

Once a potential new target is identified, validation studies are crucial to confirm that the observed biological effect is mediated through the modulation of this target. This involves techniques like genetic knockdown (siRNA, CRISPR), overexpression studies, and target engagement assays.

Development of Specific Probes for Biological Systems

Potent and selective thiazolo[5,4-d]pyrimidine derivatives can be further developed into chemical probes to study biological systems. These probes are invaluable tools for elucidating the roles of specific proteins in cellular pathways and disease processes.

The development of such probes involves:

Attachment of Reporter Tags: Modifying a highly selective ligand with a fluorescent dye, a biotin (B1667282) tag, or a photo-affinity label. This allows for the visualization of the target protein within cells, its isolation for further study, or the identification of its binding site.

Optimization for "Probe Criteria": Ensuring the developed probe meets stringent criteria, including high potency and selectivity for its target, cell permeability, and minimal off-target effects, to provide reliable data in biological experiments.

For example, a highly selective adenosine A2A receptor antagonist from this class could be converted into a fluorescent probe to study receptor trafficking and localization in neurons.

Optimization for Selective Modulation of Specific Receptors or Enzymes

Achieving selectivity is a paramount challenge in drug discovery. Future research will continue to focus on fine-tuning the structure of thiazolo[5,4-d]pyrimidine derivatives to achieve selective modulation of specific receptor subtypes or enzyme isoforms.

Key strategies include:

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a systematic series of analogs to understand how specific structural changes affect potency and selectivity. nih.gov For example, studies have shown that the substitution pattern at the 2 and 5 positions can tune the affinity towards human A1 and A2A adenosine receptors. nih.gov

Allosteric Modulation: Designing compounds that bind to an allosteric site on a receptor or enzyme, rather than the primary (orthosteric) binding site. Allosteric modulators can offer higher selectivity and a more nuanced level of biological control. mdpi.com

Computational Modeling: Using molecular docking and molecular dynamics simulations to predict how subtle structural modifications will alter the binding mode and affinity of a compound for its target, thereby guiding the synthesis of more selective analogs. nih.govresearchgate.net

Compound SeriesTarget(s)Key Finding for SelectivityReference(s)
7-Amino-thiazolo[5,4-d]pyrimidinesAdenosine A1 & A2A ReceptorsThe nature of substituents at positions 2 and 5 can modulate affinity and create dual antagonists. nih.govnih.gov
Thiazolo[5,4-d]pyrimidine DerivativesCancer Cell Lines (MGC-803, HGC-27)Specific substitutions can lead to selective inhibition of certain cancer cell lines over normal cells. rsc.orgnih.gov
2,7-Diamino-thiazolo[5,4-d]pyrimidinesTRPV1Exploration of SAR at the 2-, 5-, and 7-positions led to potent and selective TRPV1 antagonists. researchgate.net

Investigation of Thiazolo[5,4-d]pyrimidine Derivatives as DNA-Interacting Agents

The structural similarity of the thiazolo[5,4-d]pyrimidine core to purines suggests a potential for these compounds to interact with nucleic acids. Some related heterocyclic systems have been shown to bind to DNA, often through intercalation between base pairs. researchgate.net The antiproliferative and apoptosis-inducing effects observed for some derivatives could be partly mediated by direct DNA interaction or by inhibiting enzymes involved in DNA processing, such as topoisomerases. nih.govtandfonline.com

Future investigations in this area should include:

DNA Binding Studies: Using biophysical techniques like UV-Vis absorption titration, fluorescence spectroscopy, and viscosity measurements to determine if and how these compounds bind to DNA. researchgate.net

Topoisomerase Inhibition Assays: Evaluating the ability of these derivatives to inhibit the activity of topoisomerase I and II, which are validated anticancer targets.

Molecular Docking: Performing computational studies to model the potential interactions between thiazolo[5,4-d]pyrimidine derivatives and DNA structures or the active sites of DNA-processing enzymes. researchgate.net

Application of Advanced Synthetic Methodologies for Analog Generation

The efficient generation of diverse analogs is critical for exploring SAR and developing lead compounds. Future work will benefit from the application of modern synthetic methodologies to streamline the synthesis of thiazolo[5,4-d]pyrimidine derivatives.

This includes:

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times, improve yields, and access novel chemical space that may not be achievable through conventional heating. researchgate.net

Flow Chemistry: Employing continuous flow reactors for safer, more scalable, and highly controlled synthesis of intermediates and final compounds.

Catalytic C-H Activation: Using modern catalytic methods to directly functionalize C-H bonds on the thiazolo[5,4-d]pyrimidine scaffold, avoiding the need for pre-functionalized starting materials and enabling more direct and efficient analog synthesis.

One-Pot Reactions: Developing multi-step synthetic sequences that can be carried out in a single reaction vessel, which improves efficiency and reduces waste. A single-step process for preparing 2-amino-7-chlorothiazolo[5,4-d]pyrimidines has already been developed, showcasing the utility of this approach. nih.gov

Synthetic MethodApplicationAdvantageReference(s)
One-Pot SynthesisPreparation of 2-amino-7-chlorothiazolo[5,4-d]pyrimidinesMild reaction conditions, good to excellent yields, accommodates functional variety. nih.gov
Microwave IrradiationSynthesis of thiazolo[5,4-d]pyrimidinesRapid reaction times (e.g., within 5 minutes). researchgate.net
CyclodehydrationFormation of thiazolo[3,2-a]pyrimidine coreUse of reagents like polyphosphoric acid (PPA) to facilitate ring closure. caribjscitech.com

Interdisciplinary Research Combining Synthetic Chemistry with Biological Systems Analysis

The most impactful future research will emerge from strong collaborations between synthetic chemists, biologists, pharmacologists, and computational scientists. The design, synthesis, and evaluation of novel thiazolo[5,4-d]pyrimidine derivatives is an inherently interdisciplinary process.

Future progress will be driven by a feedback loop where:

Computational chemists predict new structures with desired activities. rsc.org

Synthetic chemists develop efficient routes to create these novel compounds. tandfonline.comcaribjscitech.com

Biologists and pharmacologists evaluate the compounds in relevant in vitro and in vivo models (excluding human trials), assessing their potency, selectivity, and mechanism of action. nih.govresearchgate.net

The combined data is then used to refine the computational models and inform the design of the next generation of compounds.

This integrated approach is essential for translating the potential of the 7-chlorothiazolo[5,4-d]pyrimidin-5-amine scaffold into valuable research tools and potential therapeutic leads.

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